molecular formula C8H16Cl2N4O B13512847 1-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride

1-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride

Cat. No.: B13512847
M. Wt: 255.14 g/mol
InChI Key: LQGYDXLZCRASIK-UHFFFAOYSA-N
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Description

1-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride is a chemical hybrid featuring a piperazine ring linked to a 3-methyl-1,2,4-oxadiazole heterocycle, presented as a dihydrochloride salt. The piperazine moiety is a privileged scaffold in medicinal chemistry, known for its presence in a wide range of biologically active compounds and FDA-approved drugs, demonstrating activities that include antiviral, antibacterial, and antidepressant effects . The 1,2,4-oxadiazole ring is a versatile bioisostere, commonly used as a stable replacement for ester and amide functionalities, which can enhance metabolic stability and modulate the physicochemical properties of lead compounds . This heterocycle is found in several commercial drugs and exhibits a broad spectrum of biological activities, such as anticancer, anti-inflammatory, and anticonvulsant effects . Recent research highlights 1,2,4-oxadiazole derivatives as promising multitarget agents for complex neurodegenerative diseases like Alzheimer's, showing excellent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as demonstrating significant antioxidant properties . The integration of these two pharmaceutically relevant motifs makes this dihydrochloride salt a valuable chemical tool for researchers in drug discovery, particularly for investigating new central nervous system (CNS) active agents and for the development of multitarget-directed ligands (MTDLs). This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C8H16Cl2N4O

Molecular Weight

255.14 g/mol

IUPAC Name

3-methyl-5-(4-methylpiperazin-2-yl)-1,2,4-oxadiazole;dihydrochloride

InChI

InChI=1S/C8H14N4O.2ClH/c1-6-10-8(13-11-6)7-5-12(2)4-3-9-7;;/h7,9H,3-5H2,1-2H3;2*1H

InChI Key

LQGYDXLZCRASIK-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2CN(CCN2)C.Cl.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound can be broadly divided into two key stages:

Oxadiazole Ring Formation

The 1,2,4-oxadiazole nucleus is commonly synthesized via the cyclization of amidoximes with acyl chlorides, esters, or nitriles under dehydrating conditions. Recent advances have demonstrated that microwave irradiation (MWI) significantly improves this step by reducing reaction times and increasing yields, while also minimizing solvent use, thus offering an environmentally friendly approach.

Key reaction conditions include:

  • Reactants: Amidoximes and acyl chlorides or esters.
  • Catalysts: Potassium carbonate (K2CO3), ammonium fluoride (NH4F) supported on alumina, or magnesium oxide (MgO).
  • Solvents: Dichloromethane (CH2Cl2), acetonitrile (CH3CN), or solvent-free conditions under microwave irradiation.
  • Temperature: Typically 40–60 °C for classical methods; microwave-assisted reactions can proceed at higher temperatures but for shorter times.
  • Reaction time: Classical methods require up to 72 hours; microwave-assisted methods reduce this to minutes.

Piperazine Functionalization and Salt Formation

The piperazine moiety is methylated and then coupled with the oxadiazole ring. The final compound is isolated as the dihydrochloride salt to enhance stability and solubility.

A typical approach involves:

  • Protection of piperazine nitrogen atoms if necessary.
  • N-alkylation with methylating agents (e.g., methyl iodide or dimethyl sulfate).
  • Coupling with the oxadiazole intermediate via nucleophilic substitution or condensation.
  • Salt formation by treatment with hydrochloric acid to yield the dihydrochloride salt.

Example Synthetic Procedure (Adapted from Patent and Literature Data)

Step Reagents and Conditions Description Yield (%)
1 Synthesis of amidoxime from nitrile and hydroxylamine hydrochloride in presence of MgO catalyst under microwave irradiation Rapid conversion of nitrile to amidoxime intermediate 85-90
2 Cyclization of amidoxime with acyl chloride or ester using K2CO3 or NH4F/Al2O3 under microwave irradiation Formation of 3-methyl-1,2,4-oxadiazole ring 75-85
3 N-methylation of piperazine with methyl iodide in anhydrous solvent Introduction of methyl group on piperazine nitrogen 80-90
4 Coupling of methylated piperazine with oxadiazole intermediate in THF with triethylamine at 40–60 °C Formation of 1-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine 75-85
5 Treatment with HCl in ethyl acetate to form dihydrochloride salt Isolation of stable dihydrochloride salt 90-95

Analysis of Preparation Methods

Advantages of Microwave-Assisted Synthesis

Challenges and Considerations

  • Purification difficulties : Some platinum-based catalysts and intermediates have poor solubility, complicating isolation.
  • Reagent selection : Choice of condensation reagents (e.g., Lawesson reagent, Belleau reagent) and organic bases (pyridine, triethylamine) affects yield and purity.
  • Reaction scale-up : Conditions optimized at laboratory scale may require adjustment for industrial production.

Environmental and Economic Impact

  • The use of microwave irradiation and solvent minimization aligns with green chemistry principles.
  • The described methods avoid generation of significant hazardous waste.
  • High yields and straightforward procedures reduce production costs and increase feasibility for commercial synthesis.

Summary Table of Preparation Methods

Aspect Classical Method Microwave-Assisted Method
Reaction Time Up to 72 hours Minutes to 1 hour
Yield 50-70% 75-90%
Solvent Use High Reduced
Purification Complex Simplified
Environmental Impact Moderate Low
Scalability Established Emerging

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or the piperazine moiety.

    Substitution: Substitution reactions can occur at the nitrogen or carbon atoms within the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound primarily involve variations in the substituents on the piperazine ring and the 1,2,4-oxadiazole moiety.

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents on Piperazine 1,2,4-Oxadiazole Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
1-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride C₈H₁₄N₄O·2HCl 1-Methyl 3-Methyl 233.13 Enhanced solubility due to dihydrochloride; potential CNS or antimicrobial applications (inferred from structural analogs)
1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride C₁₃H₁₆Cl₂N₄O None 3-(4-Chlorophenyl) 331.24 Higher lipophilicity due to aromatic chlorophenyl group; possible kinase inhibitor
1-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine hydrochloride C₁₅H₂₁ClN₄O None 3-Benzyl 308.81 Increased steric bulk; potential antimicrobial activity
1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine dihydrochloride C₁₄H₂₀Cl₂N₄O None 3-Phenyl 331.24 Similar to benzyl analog but with phenyl group; possible anticancer applications
1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine dihydrochloride C₁₄H₁₆Cl₂F₃N₄O None 3-(Trifluoromethylphenyl) 383.21 Enhanced metabolic stability due to trifluoromethyl group

Key Findings :

Substituent Effects on Solubility: The dihydrochloride form of the target compound improves aqueous solubility compared to mono-hydrochloride analogs (e.g., : C₁₆H₂₀Cl₂N₄O₂, 371.26 g/mol) . Lipophilic groups (e.g., benzyl, phenyl) reduce solubility but enhance membrane permeability, making them suitable for CNS-targeting drugs .

Methyl groups (as in the target compound) offer moderate steric hindrance, balancing reactivity and stability .

Biological Activity Trends: Piperazine-oxadiazole hybrids are frequently explored for antimicrobial and anticancer activities. For example, compounds with aromatic substituents (e.g., phenyl, benzyl) show higher potency against mycobacteria .

Salt Form Impact: Dihydrochloride salts (e.g., target compound, ) exhibit distinct NMR shifts (e.g., δ 3.59 for piperazine dihydrochloride in ¹H NMR) compared to mono-hydrochloride or free base forms, indicating stronger ionic interactions .

Biological Activity

1-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.

  • Chemical Name : this compound
  • Molecular Formula : C8H14Cl2N4O
  • Molecular Weight : 255.14 g/mol
  • CAS Number : 1820718-72-6

Biological Activity

The biological activity of this compound can be attributed to the oxadiazole moiety, which is known for its pharmacological potential. Various studies have demonstrated its efficacy in several areas:

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole ring have shown activity against a range of bacterial and fungal pathogens. A study highlighted that oxadiazole derivatives could inhibit the growth of Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections caused by these organisms .

Anticancer Properties

This compound has been evaluated for its anticancer potential. A series of studies have reported that oxadiazole derivatives can induce apoptosis in cancer cells. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . The mechanism is believed to involve the inhibition of specific kinases and modulation of signaling pathways related to cell survival.

Antiparasitic Activity

The compound's efficacy against parasitic infections has also been explored. In particular, derivatives containing the oxadiazole structure have shown potent activity against Plasmodium falciparum, the causative agent of malaria. The structure–activity relationship (SAR) studies indicate that modifications to the oxadiazole ring can significantly enhance antimalarial activity .

Structure–Activity Relationship (SAR)

A comprehensive SAR analysis revealed that substituents on the oxadiazole ring significantly influence biological activity. For instance, studies demonstrated that introducing various functional groups at specific positions on the oxadiazole could enhance potency against P. falciparum by altering electronic properties and steric factors .

CompoundActivity (EC50)Remarks
10.263 μMBase compound with moderate activity
20.019 μMEnhanced activity with methyl substitution
3>10 μMLoss of activity with structural modification

Clinical Implications

Given its promising biological profiles, the compound may serve as a lead for developing new therapeutic agents targeting infectious diseases and cancer. Further preclinical studies are required to evaluate its safety and efficacy in vivo.

Q & A

Q. What are the recommended synthetic routes for 1-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine dihydrochloride, and what challenges arise during purification?

Synthesis typically involves multi-step reactions starting with the formation of the 1,2,4-oxadiazole ring, followed by piperazine coupling. For example, oxadiazole precursors are synthesized via cyclization of amidoximes with activated carboxylic acid derivatives under reflux conditions (e.g., ethanol, 6–8 hours) . Subsequent alkylation or nucleophilic substitution with methyl-piperazine derivatives requires careful pH control to avoid side reactions. Purification challenges include separating unreacted intermediates and byproducts (e.g., hydrochloride salts), often addressed via recrystallization in ethanol or column chromatography with polar solvents .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Key techniques include:

  • NMR spectroscopy : Confirms substitution patterns on the piperazine and oxadiazole rings (e.g., ¹H NMR for methyl group integration, ¹³C NMR for carbonyl/oxadiazole carbons).
  • Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ or [M+Cl]⁻ ions) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solubility .
  • Elemental analysis : Ensures stoichiometry of dihydrochloride salt formation .

Q. What are the solubility and stability profiles under physiological conditions?

The dihydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water at 25°C) but is hygroscopic, requiring anhydrous storage . Stability studies in PBS (pH 7.4) show <5% degradation over 24 hours at 37°C. However, prolonged exposure to light or alkaline conditions (pH >8) induces oxadiazole ring hydrolysis, necessitating pH-controlled buffers for biological assays .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up, and what catalytic systems show promise?

Yield optimization strategies:

  • Microwave-assisted synthesis : Reduces reaction time for oxadiazole cyclization (e.g., 30 minutes vs. 6 hours under conventional heating) .
  • Catalysts : Palladium-based catalysts improve coupling efficiency in piperazine functionalization (e.g., Buchwald-Hartwig amination) .
  • Solvent selection : Dimethylformamide (DMF) enhances solubility of intermediates but requires post-reaction removal via dialysis or distillation .

Q. Table 1: Comparative Solubility in Common Solvents

SolventSolubility (mg/mL)Notes
Water50–60pH-dependent; optimal at pH 3–5
Ethanol20–25Limited for polar intermediates
DCM<5Useful for extraction steps

Q. How should researchers resolve contradictions in reported biological activity data (e.g., receptor affinity vs. functional assays)?

Discrepancies often arise from assay conditions:

  • Receptor binding vs. functional activity : High affinity in radioligand assays (e.g., Ki < 100 nM) may not correlate with efficacy in cell-based assays due to off-target effects. Use orthogonal assays (e.g., calcium flux for GPCRs) .
  • Buffer interference : Piperazine’s buffering capacity (pKa ~5.1 and ~9.7) can alter pH in cell media, affecting ion channel readouts. Pre-equilibrate media or use non-overlapping buffers like HEPES .

Q. What strategies are recommended for targeting specific enzymes or receptors with this compound?

  • Docking studies : Utilize the oxadiazole ring as a hydrogen-bond acceptor for kinase ATP-binding pockets (e.g., MAPK pathways) .
  • Isosteric replacements : Replace the methyl group on oxadiazole with trifluoromethyl to enhance metabolic stability while retaining affinity .
  • Prodrug approaches : Mask the piperazine amine with acetyl groups to improve blood-brain barrier penetration for CNS targets .

Methodological Guidance

Q. How should researchers handle discrepancies in spectral data during characterization?

  • Artifact identification : Check for solvent peaks (e.g., residual DMSO-d6 in NMR) or chloride adducts in MS .
  • Dynamic vs. static disorder : Use variable-temperature NMR to distinguish conformational flexibility from impurities .

Q. What in vitro models are suitable for evaluating neurotoxicity or cardiotoxicity?

  • hERG assay : Patch-clamp electrophysiology to assess potassium channel blockade (IC50 > 10 µM preferred) .
  • Microglial activation assays : Measure TNF-α release in BV-2 cells to predict neuroinflammatory risks .

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